molecular formula C10H12N4 B1453942 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1249001-72-6

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1453942
CAS No.: 1249001-72-6
M. Wt: 188.23 g/mol
InChI Key: DSEYGKPXBQCVRR-UHFFFAOYSA-N
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Description

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with the molecular formula C10H12N4. It is characterized by a triazolo-pyridine core structure with a cyclobutyl group attached.

Biochemical Analysis

Biochemical Properties

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain nitrogen-containing heterocycles, which are widely found in natural products and synthetic drugs . These interactions often involve hydrogen bonding and other non-covalent interactions, which can influence the compound’s stability and reactivity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may alter cellular processes such as protein synthesis and cell wall integrity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in vitro or in vivo can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, making it an important factor in drug development.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mode of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with 2-chloropyridine-3-carboxylic acid, followed by cyclization with hydrazine hydrate to form the triazolo-pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The triazolo-pyridine core is known to interact with nucleophilic sites in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYGKPXBQCVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249001-72-6
Record name 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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